molecular formula C22H26N2O4 B2398807 2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005294-59-6

2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2398807
CAS No.: 1005294-59-6
M. Wt: 382.46
InChI Key: KPPNAJHUEQZWSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
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Scientific Research Applications

Diagnostic Applications in Oncology

One study highlights the application of a similar compound, 18F-ISO-1, a cellular proliferative marker, for evaluating the proliferative status of solid tumors through PET imaging in patients with malignant neoplasms (Dehdashti et al., 2013). The study demonstrated a significant correlation between tumor uptake of 18F-ISO-1 and Ki-67, a proliferation marker, indicating its promise in assessing tumor proliferation. This suggests that derivatives of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide could be valuable in diagnosing and monitoring cancer proliferation.

Synthetic Routes for Pharmaceutical Development

Another aspect of research focuses on developing efficient synthetic routes for related compounds. For instance, a practical and scalable synthetic route for YM758 monophosphate, a potent If channel inhibitor, was developed, showcasing the compound's significance in medicinal chemistry (Yoshida et al., 2014). This highlights the importance of creating accessible synthetic pathways for the development of pharmaceuticals based on the tetrahydroquinoline structure, which could include N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,4-dimethoxybenzamide.

Properties

IUPAC Name

2,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-14(2)22(26)24-11-5-6-15-7-8-16(12-19(15)24)23-21(25)18-10-9-17(27-3)13-20(18)28-4/h7-10,12-14H,5-6,11H2,1-4H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPPNAJHUEQZWSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.